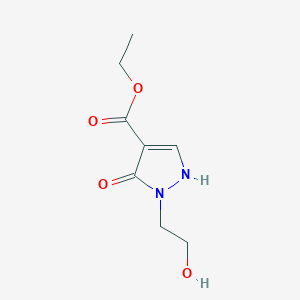

ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-hydroxyethyl)-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5-9-10(3-4-11)7(6)12/h5,9,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYSLKIOZLDRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyl and hydroxyethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxyl group can be introduced via oxidation reactions, while the hydroxyethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carboxylate group can be reduced to form alcohols.

Substitution: The hydroxyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylate group can produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against bacteria such as Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives possess significant antibacterial activity, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory effects of pyrazole derivatives. This compound has been studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

The compound's efficacy extends to agricultural applications, particularly in the development of herbicides and fungicides.

Herbicidal Activity

Studies have shown that certain pyrazole derivatives can act as herbicides by inhibiting specific enzymes in plant metabolism. This compound has been tested for its herbicidal properties, demonstrating effective weed control in various crops .

Fungicidal Properties

In addition to herbicidal effects, this compound has also been evaluated for its fungicidal properties against common plant pathogens. Laboratory tests indicated that it could inhibit fungal growth, suggesting potential use in crop protection .

Material Science Applications

This compound can also be utilized in material science, particularly in the synthesis of polymers and coatings.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Research has focused on incorporating pyrazole structures into polymer matrices to improve thermal stability and mechanical strength .

Coatings Development

Furthermore, its chemical properties make it suitable for developing protective coatings that resist corrosion and degradation. Studies have indicated that coatings containing pyrazole derivatives exhibit improved durability compared to traditional coatings .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate with analogous compounds:

Substituent Effects on Reactivity and Bioactivity

- Hydroxyethyl vs. Aryl Groups : The 2-hydroxyethyl substituent in the target compound improves water solubility compared to analogs with aromatic groups (e.g., naphthyl or fluorophenyl). However, aryl-substituted derivatives (e.g., ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) exhibit enhanced bioactivity, achieving 70% inhibition of PfDHOD .

- Amino vs.

Hydrogen Bonding and Crystallography

- The hydroxyl groups in the target compound participate in O–H···O and O–H···N hydrogen bonds , forming supramolecular networks that stabilize its crystal structure .

- Amino-substituted analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) exhibit weaker hydrogen bonding due to fewer hydroxyl groups, resulting in less predictable crystallization patterns .

Biological Activity

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS No. 122258-28-0) is a heterocyclic compound characterized by its unique pyrazole ring structure and functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂N₂O₃

- Molecular Weight : 172.19 g/mol

- Functional Groups : Hydroxy, carboxylate, and ethyl groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Enzyme Interaction : The pyrazole ring can modulate the function of enzymes and receptors, impacting metabolic pathways and cellular responses.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, possibly through disruption of cell membrane integrity or interference with metabolic processes .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation in immune cells . This property positions it as a candidate for treating inflammatory diseases.

Anticancer Activity

Preliminary evaluations have indicated that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with growth inhibition percentages suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Pyrazole | Antimicrobial, anticancer |

| Ethyl 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate | Pyrazole | Anti-inflammatory, analgesic |

| Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole | Amino-Pyrazole | Antitumor, anti-inflammatory |

The comparison highlights that while many pyrazole derivatives share similar structural features, their biological activities can vary significantly based on specific substitutions on the pyrazole ring.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound demonstrated significant inhibition of LPS-induced nitric oxide production in macrophages. This suggests a potential therapeutic application in managing conditions characterized by excessive inflammation .

Q & A

Q. How to address low yields in cyclocondensation reactions for pyrazole synthesis?

- Optimize stoichiometry (1:1 molar ratio of hydrazine to diketone derivatives) and reaction time (12–24h). Microwave-assisted synthesis reduces reaction time (30–60 min) and improves yield by 10–15%. Catalyst screening (e.g., acetic acid vs. H₂SO₄) can also mitigate side reactions .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrazole esters?

Q. How to reconcile discrepancies in bioactivity data for pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.